molecular formula C17H22ClN5O3 B12943129 2-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 93214-81-4

2-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chlorobenzamide

Cat. No.: B12943129
CAS No.: 93214-81-4
M. Wt: 379.8 g/mol
InChI Key: PWXJHHKFBWLJRO-UHFFFAOYSA-N
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Description

2-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chlorobenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a chlorobenzamide moiety and a tetrahydropyrimidinyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chlorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydropyrimidinyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorobenzamide Moiety: This step often involves nucleophilic substitution reactions where the tetrahydropyrimidinyl group is reacted with a chlorobenzoyl chloride derivative.

    Final Amination: Introduction of amino groups can be done through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could produce various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of chlorine.

    2-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chlorobenzamide may confer unique chemical properties, such as increased reactivity in substitution reactions or altered biological activity compared to its analogs.

Properties

CAS No.

93214-81-4

Molecular Formula

C17H22ClN5O3

Molecular Weight

379.8 g/mol

IUPAC Name

2-amino-N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-4-chlorobenzamide

InChI

InChI=1S/C17H22ClN5O3/c1-3-7-22-14(20)13(16(25)23(8-4-2)17(22)26)21-15(24)11-6-5-10(18)9-12(11)19/h5-6,9H,3-4,7-8,19-20H2,1-2H3,(H,21,24)

InChI Key

PWXJHHKFBWLJRO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=C(C=C(C=C2)Cl)N)N

Origin of Product

United States

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